molecular formula C26H36O9 B14650311 Caryoptin CAS No. 50645-63-1

Caryoptin

Cat. No.: B14650311
CAS No.: 50645-63-1
M. Wt: 492.6 g/mol
InChI Key: QVORLEZTALRJNW-SHZKAIFQSA-N
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Description

Caryoptin is a clerodane-type diterpenoid compound with the molecular formula C26H36O9 and a molecular weight of 492.56 g/mol . Its closely related analog, 3-epi-caryoptin, shares the same molecular formula and weight, and the absolute configuration of these compounds has been a subject of study in natural product chemistry . As a member of the diterpenoid family, this compound is part of a broad class of natural products derived from plants. Diterpenoids from the Lamiaceae family, to which clerodane diterpenoids belong, have been extensively investigated in scientific literature for their diverse biological activities and potential as leads in drug discovery . Research on similar compounds has shown that plant-derived diterpenoids can exhibit significant pharmacological properties in vitro, including cytotoxic and antiproliferative effects against various cancer cell lines . Furthermore, plant extracts containing complex mixtures of terpenoids, iridoid glycosides, and phenolic compounds have demonstrated promising antioxidant, anti-inflammatory, and enzyme-inhibitory activities in preclinical research . This compound is presented for laboratory research use only, to facilitate the exploration of its specific properties and potential applications in fields such as phytochemistry and natural product drug discovery. This product is intended for research purposes by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50645-63-1

Molecular Formula

C26H36O9

Molecular Weight

492.6 g/mol

IUPAC Name

[(3R,4R,4aR,5S,7R,8S,8aR)-8-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-3,5-diacetyloxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate

InChI

InChI=1S/C26H36O9/c1-14-10-22(34-17(4)29)25(12-31-15(2)27)19(6-7-20(33-16(3)28)26(25)13-32-26)24(14,5)21-11-18-8-9-30-23(18)35-21/h8-9,14,18-23H,6-7,10-13H2,1-5H3/t14-,18-,19-,20-,21+,22+,23+,24+,25+,26-/m1/s1

InChI Key

QVORLEZTALRJNW-SHZKAIFQSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)[C@@H]3C[C@H]4C=CO[C@H]4O3)CC[C@H]([C@]25CO5)OC(=O)C)COC(=O)C)OC(=O)C

Canonical SMILES

CC1CC(C2(C(C1(C)C3CC4C=COC4O3)CCC(C25CO5)OC(=O)C)COC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of caryoptin involves multiple steps, starting from simpler diterpenoid precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves extraction from Caryopteris divaricata followed by purification using chromatographic techniques. The extraction process may involve solvents like methanol or ethanol, and the purification steps often include high-performance liquid chromatography (HPLC) to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: Caryoptin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of caryoptin involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, its antifeeding activity against insects is attributed to its ability to interfere with the insects’ digestive enzymes . The exact molecular targets and pathways involved in its therapeutic effects are still under investigation .

Comparison with Similar Compounds

Caryoptin vs. Clerodin

Property This compound Clerodin
Stereochemistry (5R,8R,9S,10R) configuration Originally misassigned; corrected to (5S,8S,9R,10S) via X-ray
Key Substituents C7-C8 lactone ring, C5 α-acetoxymethyl group C6-C7 epoxide, C5 α-acetoxymethyl group, C19 methyl ester
Bioactivity Strong antifeedant activity against Lepidoptera Potent antifeedant; activity retained in dihydro derivatives
Synthetic Accessibility Limited total synthesis reports; relies on modular clerodane strategies Total synthesis achieved via tail-to-head cyclization
  • Structural Insights : The lactone in this compound and the epoxide in clerodin are critical for bioactivity. Removal or modification of these groups (e.g., hydrolysis of clerodin’s epoxide to ajugarin III) retains activity, but stereochemical inversion (e.g., 3-epithis compound) diminishes potency .
  • Activity Trends : Both compounds exhibit similar antifeedant potency, but this compound’s lactone may enhance stability compared to clerodin’s epoxide in certain environments .

This compound vs. Dihydrothis compound and Derivatives

Compound Structural Difference Bioactivity
Dihydrothis compound Saturated C7-C8 bond (CAS 53797-26-5) Reduced antifeedant activity compared to this compound
3-Epi-14,15-Dihydrothis compound C3 stereoinversion and saturation (CAS 52077-31-3) Further loss of activity due to stereochemical disruption
  • Key Insight : Saturation of the C7-C8 bond or stereochemical inversion (e.g., at C3) reduces interaction with insect gustatory receptors, underscoring the importance of the unsaturated lactone and native stereochemistry .

Functional Analogues: this compound vs. β-Caryophyllene Oxide

Property This compound β-Caryophyllene Oxide
Class Diterpene (clerodane) Sesquiterpene
Source Caryopteris divaricata Achillea millefolium, Viola odorata
Bioactivity Insect antifeedant Antifungal, anti-inflammatory
Therapeutic Potential Limited (minor hepatoprotective role ) Used in aromatherapy for anxiety and inflammation
  • Functional Overlap : Both exhibit ecological roles as plant defense compounds but diverge in molecular targets and applications.

Research Findings and Implications

Antifeedant Mechanism

  • This compound and clerodin bind to insect gustatory receptors, triggering aversive responses. The α-acetoxymethyl group at C5 is essential, as its removal abolishes activity .
  • Synthetic analogues with modified lactones (e.g., this compound lactone) show reduced potency, highlighting the need for precise structural mimicry in agrochemical design .

Pharmacological Potential

  • This compound’s hepatoprotective effects (observed in Gymnostachyum febrifugum extracts) are secondary to its antifeedant role. Molecular docking studies suggest weak interactions with 5-LOX and TGF-β receptors, unlike co-occurring compounds like AFN911 .

Q & A

Q. What experimental methodologies are optimal for isolating and purifying Caryoptin from natural sources?

To isolate this compound, researchers should prioritize solvent extraction (e.g., ethanol or methanol) combined with chromatographic techniques like HPLC or column chromatography. Critical parameters include solvent polarity, temperature, and flow rate optimization. Purity validation requires spectroscopic methods (NMR, MS) and comparison with reference standards . A stepwise workflow might include:

Sample Preparation : Lyophilization of plant material.

Extraction : Soxhlet extraction with ethanol (70% v/v).

Fractionation : Silica gel chromatography (hexane:ethyl acetate gradient).

Characterization : High-resolution MS for molecular formula confirmation.

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

Reproducibility hinges on standardizing assay conditions:

  • Cell Lines : Use authenticated cell lines (e.g., HEK-293 for cytotoxicity).
  • Dose-Response Curves : Include positive/negative controls (e.g., doxorubicin for cytotoxicity).
  • Statistical Rigor : Triplicate experiments with ANOVA analysis (p < 0.05).
    Document protocols per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to enable replication .

Q. What spectroscopic and computational tools are essential for this compound’s structural elucidation?

Combine NMR (¹H, ¹³C, 2D-COSY) with DFT (Density Functional Theory) calculations to resolve stereochemistry. For novel derivatives, X-ray crystallography is definitive. Computational tools like Gaussian or ORCA validate spectral data against predicted structures .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

Contradictions often arise from assay variability or off-target effects. Strategies:

  • Multi-Omics Integration : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway overlaps.
  • Knockout Models : CRISPR-Cas9 gene editing to validate target proteins.
  • Meta-Analysis : Apply PRISMA guidelines to aggregate existing data, highlighting confounders (e.g., dosage, solvent carriers) .

Q. What frameworks (e.g., PICOT, FINER) are suitable for designing hypothesis-driven studies on this compound’s therapeutic potential?

For in vivo studies, structure questions using PICOT:

  • P opulation: Rodent models with induced inflammation.
  • I ntervention: this compound (10 mg/kg, oral).
  • C omparison: Dexamethasone (standard anti-inflammatory).
  • O utcome: TNF-α reduction (ELISA).
  • T ime: 14-day observation.
    Evaluate feasibility and novelty via FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How can in silico modeling improve the predictive accuracy of this compound’s pharmacokinetics?

Leverage tools like AutoDock Vina for molecular docking (target: COX-2 enzyme) and SwissADME for ADME prediction. Validate with in vitro assays (e.g., Caco-2 permeability). A hybrid workflow:

Docking : Identify binding affinity (ΔG ≤ -7 kcal/mol).

MD Simulations : 100 ns trajectories to assess stability.

ADMETox : Predict hepatic clearance (CYP450 isoforms).
Discrepancies between in silico and in vivo data require sensitivity analysis .

Q. What statistical approaches address variability in this compound’s bioactivity across plant genotypes?

Apply multivariate analysis (PCA, PLS-DA) to correlate phytochemical profiles (GC-MS) with bioactivity. Genotype clustering via hierarchical dendrograms identifies high-yield variants. Field trials should randomize plots and control for soil pH, rainfall, and altitude .

Data Management & Ethical Considerations

Q. How should researchers curate and share this compound-related data to comply with FAIR principles?

  • Findable : Deposit raw spectral data in repositories (e.g., Zenodo) with DOI.
  • Accessible : Use open-access formats (mzML for MS, CIF for crystallography).
  • Interoperable : Align metadata with MIAME (Microarray) or MIAPE (Proteomics) standards.
  • Reusable : Document preprocessing scripts (Python/R) on GitHub .

Q. What ethical safeguards are critical for preclinical studies involving this compound?

  • IACUC Approval : Justify animal use (3R principles: Replacement, Reduction, Refinement).
  • Data Integrity : Avoid p-hacking; pre-register hypotheses on platforms like OSF.
  • Conflict Disclosure : Declare funding sources (e.g., academic grants vs. industry partnerships) .

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